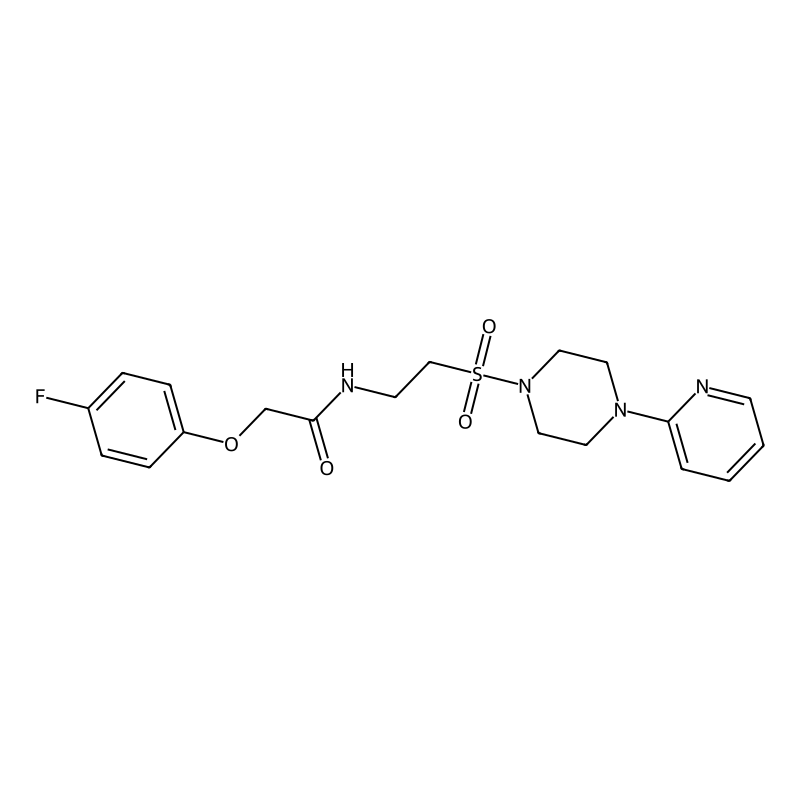

2-(4-fluorophenoxy)-N-(2-{[4-(pyridin-2-yl)piperazin-1-yl]sulfonyl}ethyl)acetamide

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Kinase Inhibition

The molecule contains a piperazine ring, a common functional group found in many kinase inhibitors. Kinases are enzymes involved in regulating various cellular processes. Research efforts might explore if this molecule can inhibit specific kinases and potentially impact diseases where abnormal kinase activity is implicated .

Medicinal Chemistry

The presence of the fluorophenoxy group and the sulfone linker suggests this molecule might be part of a series of compounds being investigated for potential medicinal properties. Research in this area would involve synthesizing similar molecules and testing them for biological activity against various targets .

Computer-Aided Drug Design

Given the lack of existing research, computational methods could be used to predict the potential biological targets of this molecule. This information could then guide further experimental testing .

The compound 2-(4-fluorophenoxy)-N-(2-{[4-(pyridin-2-yl)piperazin-1-yl]sulfonyl}ethyl)acetamide is a synthetic organic molecule characterized by its complex structure. It features a 4-fluorophenoxy group and a piperazine moiety linked through a sulfonyl group, which contributes to its potential biological activity. The presence of the pyridine ring enhances its interaction with biological targets, making it a subject of interest in medicinal chemistry.

- Nucleophilic Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where nucleophiles can attack the sulfur atom.

- Hydrolysis: Under acidic or basic conditions, the acetamide bond may hydrolyze, yielding the corresponding carboxylic acid and amine.

- Formation of Salts: The compound can form salts with acids, which could enhance its solubility and stability in various solvents.

Preliminary studies suggest that compounds similar to 2-(4-fluorophenoxy)-N-(2-{[4-(pyridin-2-yl)piperazin-1-yl]sulfonyl}ethyl)acetamide exhibit significant biological activities, including:

- Antidepressant Effects: The piperazine structure is often associated with psychoactive properties, potentially influencing neurotransmitter systems.

- Antitumor Activity: Some derivatives have shown promise in inhibiting cancer cell proliferation.

- Antimicrobial Properties: The fluorophenyl and pyridine groups may contribute to antimicrobial effects, making it a candidate for further investigation in infectious diseases.

The synthesis of 2-(4-fluorophenoxy)-N-(2-{[4-(pyridin-2-yl)piperazin-1-yl]sulfonyl}ethyl)acetamide typically involves multiple steps:

- Formation of the Fluorophenol Derivative: Starting from 4-fluorophenol, it can be reacted with appropriate reagents to introduce the ether linkage.

- Piperazine Sulfonylation: Piperazine can be sulfonated using sulfonyl chlorides to create the sulfonamide derivative.

- Coupling Reaction: The acetamide group is introduced through a coupling reaction between the formed piperazine sulfonamide and the fluorophenol derivative.

These steps often require careful control of reaction conditions to ensure high yields and purity of the final product.

The compound has potential applications in various fields:

- Pharmaceutical Development: As a lead compound for developing new antidepressants or antitumor agents.

- Chemical Probes: It may serve as a chemical probe for studying biological pathways involving neurotransmitter receptors.

- Agricultural Chemistry: Investigating its potential as an antimicrobial agent in agricultural settings.

Studies focusing on the interactions of this compound with biological targets are crucial for understanding its mechanism of action. Interaction studies may include:

- Binding Affinity Assessments: Evaluating how well the compound binds to specific receptors or enzymes.

- In Vivo Studies: Testing its effects in animal models to assess pharmacokinetics and pharmacodynamics.

- Molecular Docking Studies: Computational methods can predict how the compound interacts at the molecular level with target proteins.

Several compounds share structural similarities with 2-(4-fluorophenoxy)-N-(2-{[4-(pyridin-2-yl)piperazin-1-yl]sulfonyl}ethyl)acetamide. Here are some notable examples:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| N-[2-(1-benzylpiperidin-4-yl)ethyl]-4-(pyrazin-2-yl)piperazine-1-carboxamide | Contains a benzylpiperidine moiety | Focused on muscarinic receptor antagonism |

| Acetamide, N-(4-(6-(4-(1-(4-fluorophenyl)ethyl)-1-piperazinyl)-4-pyrimidinyl)oxy)-2-benzothiazolyl) | Includes a benzothiazole group | Potentially broader spectrum of activity |

| (2S)-4-(4-fluorobenzyl)-N-(3-sulfanylethyl)piperazine-2-carboxamide | Similar piperazine structure | Emphasizes sulfanyl groups for activity |

These compounds highlight the diversity within this chemical class while showcasing unique features that may lead to different biological activities.